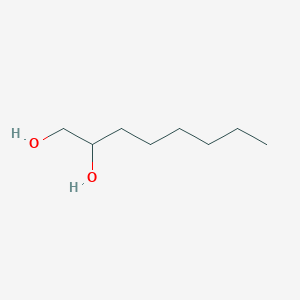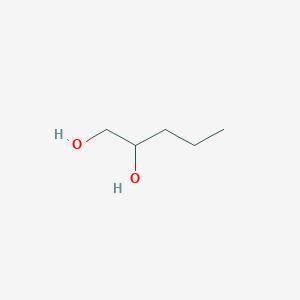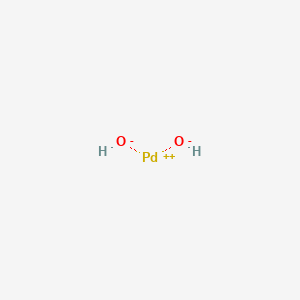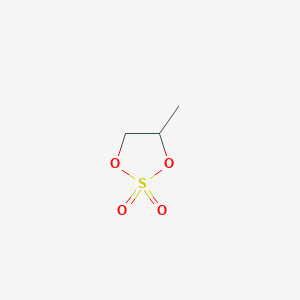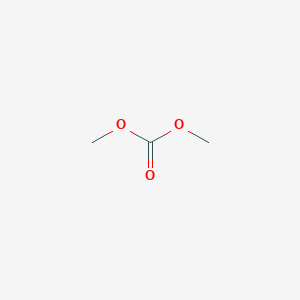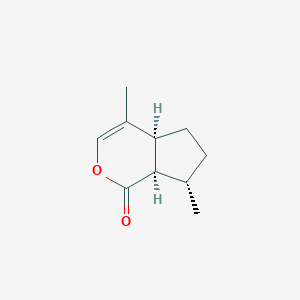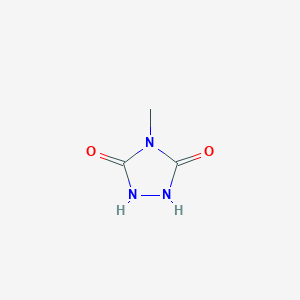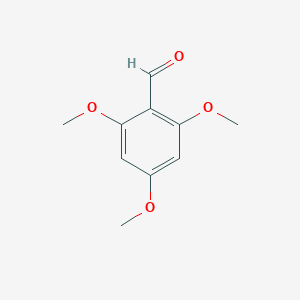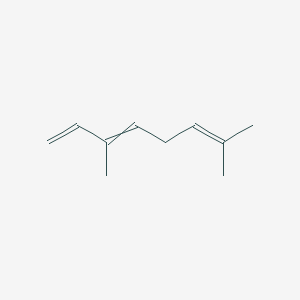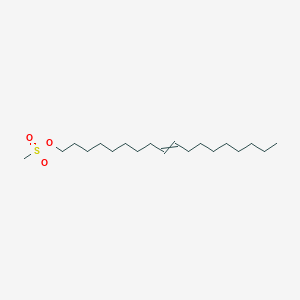
Oleylmesylat
Übersicht
Beschreibung
Oleyl methanesulphonate (OMS) is a surfactant that has been used in a variety of applications, including in the synthesis of pharmaceuticals, cosmetics, and other chemical products. OMS is an alkyl methanesulfonate, a type of alkyl sulfonate, and is composed of a long-chain alkyl group and a short-chain methanesulfonate group. OMS has been used in a variety of laboratory experiments, and its use has been studied in a number of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthese von kolloidalen Nanopartikeln
Oleylmesylat wird bei der Synthese von kolloidalen Nanopartikeln verwendet. Es fungiert als Ligand in der chemischen Synthese von Nanopartikeln, kontrolliert die Größe und Form von Nanopartikeln und verhindert deren Aggregation . Die unterschiedlichen Bindungsstärken dieser Moleküle und ihre unterschiedlichen Bindungsmodi auf bestimmten Facetten beeinflussen die Reaktionskinetik zur Produktion von Nanostrukturen mit maßgeschneiderten Eigenschaften .
Adsorptions- und Aggregationsverhalten
Ein Oleylalkohol-basiertes erweitertes Tensid, Natriumoleyl-Polyethylenoxid-Polypropylenoxidsulfat (OE3P3S), wurde synthetisiert und mittels FT-IR und 1H NMR identifiziert. Das Adsorptions- und Aggregationsverhalten von OE3P3S und seiner Mischung mit dem kationischen Tensid Alkyltrimethylammoniumbromid (ATAB) wurde unter verschiedenen molaren Verhältnissen untersucht .
Kettenverlängerung von aliphatischen Verbindungen
this compound wird bei der Kettenverlängerung von aliphatischen Verbindungen verwendet. Beispielsweise wird es bei der Herstellung von Methyl-cis-10-Nonadecanoat verwendet .
In-vitro-Mutagenese
Obwohl nicht direkt mit this compound, sondern mit einer ähnlichen Verbindung, Ethylmethansulfonat (EMS), verwandt, ist es erwähnenswert, dass EMS für die In-vitro-Mutagenese, Polymorphie und genomische Instabilität in Weizen verwendet wurde . Dies deutet auf potenzielle Anwendungen von this compound in ähnlichen Kontexten hin.
Fischtransport
Triccainmethanesulfonat (MS-222), eine ähnliche Verbindung wie this compound, wurde verwendet, um Stress bei Fischen während des Transports in hoher Dichte und über lange Strecken zu reduzieren . Dies deutet auf potenzielle Anwendungen von this compound in ähnlichen Kontexten hin.
Hydrometallurgie
Methansulfonsäure (MSA), eine ähnliche Verbindung wie this compound, wurde in der Hydrometallurgie eingesetzt . Dies deutet auf potenzielle Anwendungen von this compound in ähnlichen Kontexten hin.
Wirkmechanismus
Target of Action
It is known that oleyl mesylate is used in lipid-based drug delivery systems , suggesting that its targets could be cells or tissues where the drug needs to be delivered.
Mode of Action
It is known that oleyl mesylate, as a lipid-based vehicle, can interact with cell membranes and facilitate the delivery of drugs . The interaction of Oleyl mesylate with its targets could lead to changes in the cell membrane’s properties, allowing for the efficient delivery of drugs.
Biochemische Analyse
Biochemical Properties
Oleyl mesylate interacts with various biomolecules in biochemical reactions. It is a lipid-based vehicle used in drug delivery systems
Cellular Effects
The cellular effects of Oleyl mesylate are not well-studied. Research on oleic acid, a related compound, suggests that it can affect cellular processes. For instance, oleic acid has been found to upregulate the expression of genes causing fatty acid oxidation (FAO) by deacetylation of PGC1α by PKA-dependent activation of SIRT1-PGC1α complex
Molecular Mechanism
It is known to be a derivative of Oleyl Alcohol and has been used in various formulations for drug delivery
Temporal Effects in Laboratory Settings
A study on the effects of oleic acid and oleyl alcohol on human skin barrier showed that oleic acid promoted permeation through ex vivo human skin more rapidly than oleyl alcohol due to fluidization of stratum corneum lipids . After 12 hours, the effect of these enhancers on permeation leveled off .
Metabolic Pathways
Oleic acid, a related compound, has been found to regulate molecular pathways in mitochondrial and endothelial functioning against insulin resistance and diabetes .
Eigenschaften
| { "Design of the Synthesis Pathway": "Oleyl methanesulphonate can be synthesized by reacting oleyl alcohol with methanesulfonyl chloride in the presence of a base.", "Starting Materials": [ "Oleyl alcohol", "Methanesulfonyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Add oleyl alcohol to a flask", "Add the solvent to the flask and stir the mixture", "Add the base to the flask and stir the mixture", "Add methanesulfonyl chloride dropwise to the flask while stirring the mixture", "Heat the mixture at reflux for several hours", "Allow the mixture to cool and separate the organic layer", "Wash the organic layer with water and dry over anhydrous sodium sulfate", "Filter the solution and remove the solvent under reduced pressure", "Purify the product by recrystallization or column chromatography" ] } | |
CAS-Nummer |
35709-09-2 |
Molekularformel |
C19H38O3S |
Molekulargewicht |
346.6 g/mol |
IUPAC-Name |
[(E)-octadec-9-enyl] methanesulfonate |
InChI |
InChI=1S/C19H38O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h10-11H,3-9,12-19H2,1-2H3/b11-10+ |
InChI-Schlüssel |
SFCVHVDJESFESU-ZHACJKMWSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCCOS(=O)(=O)C |
SMILES |
CCCCCCCCC=CCCCCCCCCOS(=O)(=O)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOS(=O)(=O)C |
Andere CAS-Nummern |
35709-09-2 |
Piktogramme |
Irritant |
Synonyme |
(9Z)-1-Methanesulfonate-9-octadecen-1-ol; (Z)-9-Octadecen-1-yl methanesulfonate; Oleyl methanesulfonate; cis-9-Octadecenyl Mesylate; cis-9-Octadecenyl Methanesulfonate_x000B_ |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



